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Compound of Interest

Compound Name:
TERT-BUTYL (S)-BUT-3-EN-2-

YLCARBAMATE

CAS No.: 115378-33-1

Cat. No.: B039968 Get Quote

Executive Summary
Boc-protected chiral allylamines represent a high-value class of intermediates in the synthesis

of peptidomimetics, alkaloids, and transition-state isosteres. Their structural duality—combining

a robust tert-butoxycarbonyl (Boc) protecting group with a reactive, stereogenic allylic amine

motif—makes them indispensable for "late-stage" diversification in drug discovery.

This guide provides a definitive technical analysis of their physicochemical profiles, molecular

weight trends, and validated synthesis protocols. It is designed to serve as a reference for

medicinal chemists requiring precise control over stereochemistry and solubility during lead

optimization.

Part 1: Structural Fundamentals & Molecular Weight
General Structural Formula
The core scaffold consists of a chiral allylic amine nitrogen protected by a Boc group. The

general formula is

, where

represents the variable side chain at the chiral center.
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General Structure:

Molecular Weight Trends
The Boc group contributes a fixed mass of 100.12 Da (C

H

O

) to the amine. The molecular weight (MW) of any specific derivative can be calculated as:

Table 1: Molecular Weight & Physical State of Representative Analogs

Compound
Name

R-Group Formula MW ( g/mol )
Physical State
(Typical)

-Boc-allylamine H

C

H

NO

157.21
Low-melting solid

(36-38°C) or Oil

-Boc-1-

methylallylamine
Methyl

C

H

NO

171.24 Colorless Oil

-Boc-1-

phenylallylamine
Phenyl

C

H

NO

233.31
White Solid /

Viscous Oil

-Boc-1-

benzylallylamine
Benzyl

C

H

NO

247.33
White Crystalline

Solid
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Expert Insight: As the lipophilicity of the R-group increases (e.g., Methyl

Phenyl), the compound transitions from a volatile oil to a stable crystalline solid.

This phase transition is critical for purification; phenyl-substituted analogs are often

purified via recrystallization, whereas alkyl analogs require vacuum distillation or

flash chromatography.

Part 2: Physical Properties Profile
Solubility & Lipophilicity
The Boc group significantly enhances lipophilicity, rendering these compounds soluble in a

wide range of organic solvents while ensuring water insolubility—a key feature for extractive

workups.

High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH),

Tetrahydrofuran (THF).

Moderate Solubility: Diethyl ether, Toluene.

Insoluble: Water, acidic aqueous solutions (unless deprotected).

Stability Profile
The utility of the Boc group lies in its orthogonal stability. It withstands conditions that cleave

other protecting groups (like Fmoc or Cbz), but is selectively labile to strong acids.

Base Stability: Stable to NaOH, KOH, and weak organic bases (Et

N, DIPEA).

Nucleophilic Stability: Resistant to catalytic hydrogenation (unlike Cbz) and mild reducing

agents.
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Acid Sensitivity: Rapidly cleaves in Trifluoroacetic acid (TFA) or HCl/Dioxane.

Mechanism: Protonation of the carbonyl oxygen

formation of tert-butyl cation

fragmentation to isobutene and CO

.

Optical Rotation & Chirality
Optical rotation (

) is the primary metric for assessing enantiomeric purity in the absence of chiral HPLC.

Solvent Dependence: Rotations are highly sensitive to solvent choice (e.g., CHCl

vs. MeOH) and concentration.

Standard Reference: For tert-butyl (

)-(1-phenylethyl)carbamate (a saturated analog),

is typically negative in CHCl

.

Validation: Enantiomeric excess (ee) must be confirmed via Chiral HPLC (e.g., Chiralcel OD-

H or AD-H columns) using Hexane/IPA mixtures.

Part 3: Experimental Protocols (Synthesis)
Protocol A: Ellman's Sulfinamide Method (High
Precision)
This is the "gold standard" for generating chiral amines with high enantiomeric excess (>98%

ee).

Mechanism: Condensation of a ketone/aldehyde with chiral tert-butanesulfinamide followed by

diastereoselective Grignard addition.
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Step-by-Step Workflow:

Imine Formation: Reflux aldehyde (1.0 equiv) with (

)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

(2.0 equiv) in THF.

Nucleophilic Addition: Cool to -78°C. Add vinylmagnesium bromide (3.0 equiv). The chiral

auxiliary directs the attack to a single face.

Cleavage & Protection: Treat with HCl/MeOH to remove the sulfinyl group. Neutralize and

immediately treat with Boc

O and Et

N to secure the amine.

Protocol B: Palladium-Catalyzed Trost Allylic Amination
Best for catalytic asymmetric induction using achiral precursors.

Workflow:

Substrate: Use a racemic allylic carbonate or acetate.

Catalyst System: Pd

(dba)

(2 mol%) + Trost Ligand (DACH-Phenyl, 6 mol%).

Nucleophile: Potassium phthalimide or Sodium azide (followed by reduction/Boc-protection).

Reaction: Run in DCM at ambient temperature. The chiral ligand controls the

stereochemistry of the new C-N bond.

Visualization: Ellman Synthesis Logic
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Caption: Logical flow of the Ellman sulfinamide protocol for synthesizing high-purity chiral

allylamines.

Part 4: Stability & Deprotection Logic
The handling of Boc-allylamines requires understanding their specific stability window. While

the Boc group is robust, the allylic system introduces sensitivity to oxidation (e.g., epoxidation).

Visualization: Stability & Deprotection Cycle
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Caption: Stability profile of N-Boc allylamines showing acid lability vs. base stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo981061j
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr9409804
https://pubchem.ncbi.nlm.nih.gov/compound/N-BOC-allylamine
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-_1S_-1-phenylethyl_carbamate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1-phenylpropylcarbamate
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F86738925
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b039968?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-BOC-allylamine
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-_1S_-1-phenylethyl_carbamate
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-_1S_-1-phenylethyl_carbamate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1-phenylpropylcarbamate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1-phenylpropylcarbamate
https://www.benchchem.com/product/b039968#molecular-weight-and-physical-properties-of-boc-protected-chiral-allylamines
https://www.benchchem.com/product/b039968#molecular-weight-and-physical-properties-of-boc-protected-chiral-allylamines
https://www.benchchem.com/product/b039968#molecular-weight-and-physical-properties-of-boc-protected-chiral-allylamines
https://www.benchchem.com/product/b039968#molecular-weight-and-physical-properties-of-boc-protected-chiral-allylamines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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